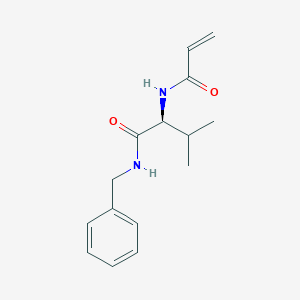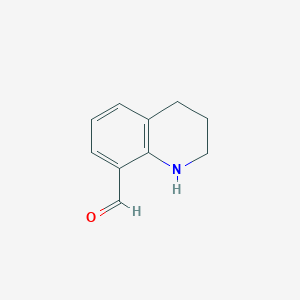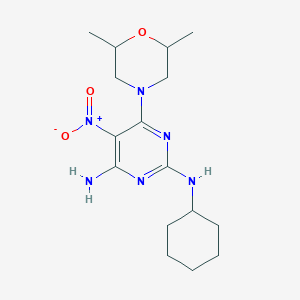![molecular formula C20H16F6N2O B2800166 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008011-66-2](/img/structure/B2800166.png)
7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. The potassium channel openers are synthesized by condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .Molecular Structure Analysis
The molecular formula of this compound is C20H16F6N2O . It is part of a broader family of fluorinated quinoxalines and quinazolinones.Chemical Reactions Analysis
The Aldol reaction of 3-(trifluoromethyl)benzaldehyde with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system has been investigated .Physical And Chemical Properties Analysis
The molecular weight of the compound is 414.3442592 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on related compounds, such as 1,2,3-triazolo[1,5-a]quinoxalines and their derivatives, has shown significant interest due to their binding affinity towards benzodiazepine and adenosine receptors. For instance, modifications to the quinoxaline structure, including the introduction of fluorine and trifluoromethyl groups, have been explored to enhance biological activity, suggesting the potential of the specified compound in similar applications. These modifications have led to compounds with good affinity towards benzodiazepine receptors and moderate affinity with low selectivity towards A(1) adenosine receptors, underscoring the importance of structural changes in medicinal chemistry (Biagi et al., 1998).
Novel Synthesis Methods
Innovative synthesis methods for creating trifluoromethyl-containing compounds have been developed, showcasing the relevance of such structural components in enhancing the properties of synthesized molecules. For example, a copper-catalyzed cascade cyclization method for synthesizing trifluoromethyl-substituted compounds highlights the growing interest in incorporating trifluoromethyl groups into complex molecules, potentially improving their bioactivity or physical properties (Meng et al., 2017).
Applications in Drug Discovery
The investigation into compounds acting through the GABAA/benzodiazepine receptor, including imidazo[1,5-a]quinoxaline amides and carbamates, reflects the ongoing research efforts to find new therapeutic agents. These studies demonstrate the potential of quinoxaline derivatives in developing new medications, suggesting that the compound could be of interest in similar pharmacological contexts (Tenbrink et al., 1994).
Propriétés
IUPAC Name |
7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O/c21-19(22,23)13-4-1-3-12(9-13)11-28-17-10-14(20(24,25)26)6-7-15(17)27-8-2-5-16(27)18(28)29/h1,3-4,6-7,9-10,16H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDVSLBFWSYKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)
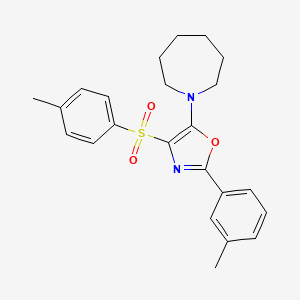

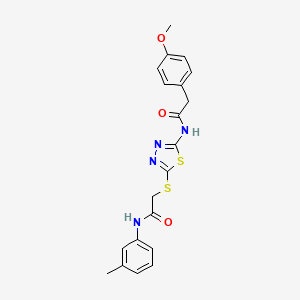
![3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2800090.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)


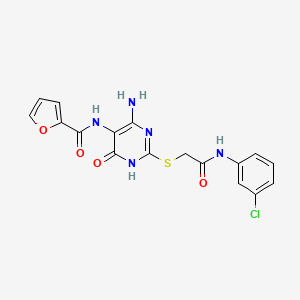
![2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2800101.png)
